molecular formula C22H18N2O5S2 B375832 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene CAS No. 343590-37-4

5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene

Cat. No.: B375832
CAS No.: 343590-37-4
M. Wt: 454.5g/mol
InChI Key: JSHBDQAQUFYCGG-UHFFFAOYSA-N
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Description

5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a pyrrolidinyl group, and a benzoyl moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl to form the benzoyl intermediate.

    Coupling with Thiophene Derivative: The benzoyl intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiophene moieties, using reagents like sodium hydroxide or halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4-(ethoxycarbonyl)-2',3-bithiophene can be compared with similar compounds such as:

Properties

CAS No.

343590-37-4

Molecular Formula

C22H18N2O5S2

Molecular Weight

454.5g/mol

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C22H18N2O5S2/c1-2-29-22(28)19-15(16-4-3-11-30-16)12-31-21(19)23-20(27)13-5-7-14(8-6-13)24-17(25)9-10-18(24)26/h3-8,11-12H,2,9-10H2,1H3,(H,23,27)

InChI Key

JSHBDQAQUFYCGG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

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